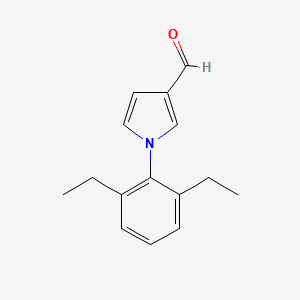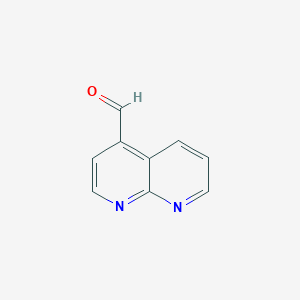
1,8-Naphthyridine-4-carbaldehyde
Vue d'ensemble
Description
1,8-Naphthyridine-4-carbaldehyde is a chemical compound with the molecular formula C9H6N2O and a molecular weight of 158.16 .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 1,8-Naphthyridine-4-carbaldehyde, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for 1,8-Naphthyridine-4-carbaldehyde is 1S/C9H6N2O/c12-6-7-3-5-11-9-8 (7)2-1-4-10-9/h1-6H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving 1,8-Naphthyridine-4-carbaldehyde include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Applications De Recherche Scientifique
-
Medicinal Chemistry and Pharmacology
- 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
- They are used in the development of drugs for the treatment of bacterial infections . For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market .
- A recent study designed and synthesized a hybrid pharmacophore of β-lactam, 1,8-naphthyridine, and secondary amines . The compounds were evaluated for their antimicrobial and anticancer activities . Notably, some compounds were identified as potent anticancer molecules and had promising antitubercular efficacy .
-
Materials Science
-
Chemical Synthesis
- The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
- Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .
-
Antimicrobial and Anticancer Activities
-
Synthesis in Water
- A gram-scale synthesis of 1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid (IL) as a catalyst has been reported . This is the first-ever report on the synthesis of naphthyridines in water . The choline hydroxide (ChOH) is used as a metal-free, nontoxic, and water-soluble catalyst .
-
Potential Drug Candidate for hSERT Inhibition and Depression Treatment
- Molecular docking and molecular dynamics (MD) simulations were performed to demonstrate the potentialities of the newly synthesized products as drugs . Through MD simulations, it was established that the tetrahydropyrido derivative of naphthyridine binds to the active sites of the ts3 human serotonin transporter (hSERT) without perturbing the secondary structure, suggesting that it can be a potential preclinical drug candidate for hSERT inhibition and depression treatment .
-
Synthesis of Polycyclic Heterocycles
-
Antiproliferative, Antibacterial, Antiparasitic, Antiviral and Anti-inflammatory Activities
-
Antimicrobial, Analgesic, Anti-inflammatory and Anti-oxidant Activities
-
Synthesis in Water
- A gram-scale synthesis of 1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid (IL) as a catalyst has been reported . This is the first-ever report on the synthesis of naphthyridines in water . The choline hydroxide (ChOH) is used as a metal-free, nontoxic, and water-soluble catalyst .
Safety And Hazards
Orientations Futures
The development of methods for the synthesis of 1,8-naphthyridines, including 1,8-Naphthyridine-4-carbaldehyde, has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . The wide applicability in medicinal chemistry and materials science suggests promising future directions for this compound .
Propriétés
IUPAC Name |
1,8-naphthyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCAFKJJCFELHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406207 | |
| Record name | 1,8-naphthyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridine-4-carbaldehyde | |
CAS RN |
64379-46-0 | |
| Record name | 1,8-naphthyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)
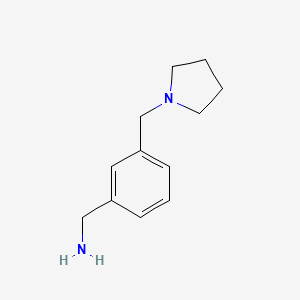
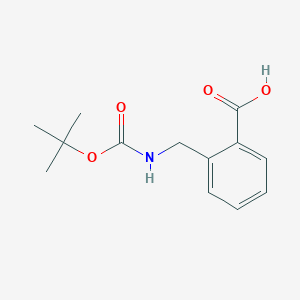

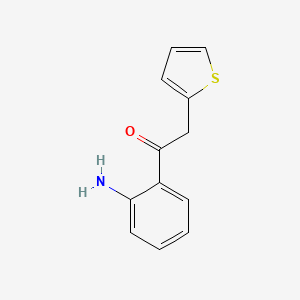
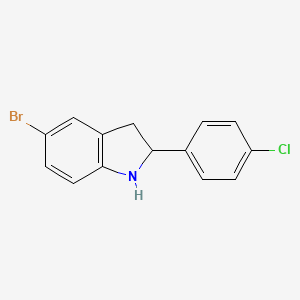
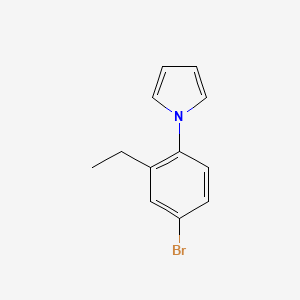
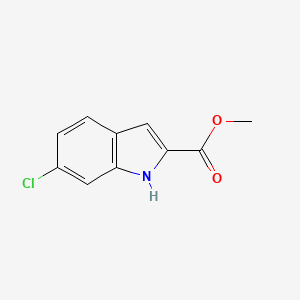
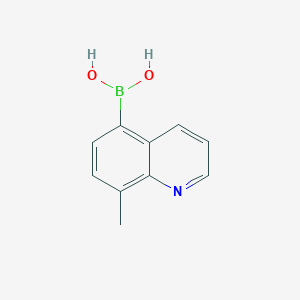
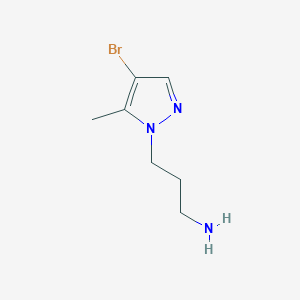
![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)
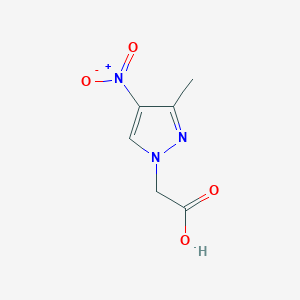
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)
